molecular formula C17H17N5O2S B2731229 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1251564-43-8

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2731229
CAS No.: 1251564-43-8
M. Wt: 355.42
InChI Key: FOJOEVWJBLGRDR-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic heterocyclic compound designed for preclinical research. Its molecular architecture incorporates both a benzimidazole and a thiazole ring system, linked through a piperidine-4-carboxamide core. This structural motif is frequently explored in medicinal chemistry for its potential to interact with biologically relevant enzymes and proteins. Benzimidazole-based scaffolds are recognized in scientific literature for their diverse biological activities. Research indicates that such compounds can serve as potent inhibitors for various kinase targets. For instance, structurally related heterocyclic compounds bearing benzimidazole and thiazole moieties have been identified as highly selective and potent inhibitors of CK1δ/ε (casein kinase 1 delta/epsilon), with IC50 values reported in the nanomolar range . Furthermore, similar molecular frameworks have been investigated as inhibitors for other enzymes, including Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) and PARP-1 [Poly(ADP-ribose) polymerase 1], highlighting their utility in probing cell signaling pathways and DNA repair mechanisms . The presence of the thiazole ring, a privileged structure in drug discovery, often contributes to favorable binding interactions and pharmacokinetic properties. This compound is supplied for research purposes exclusively, including but not limited to, in vitro enzymatic assays, mechanism of action studies, and as a structural template for the design and synthesis of novel bioactive molecules. It is intended for use by qualified laboratory personnel only. 1-(1H-Benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is labeled with the statement "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3H-benzimidazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-15(21-17-18-5-8-25-17)11-3-6-22(7-4-11)16(24)12-1-2-13-14(9-12)20-10-19-13/h1-2,5,8-11H,3-4,6-7H2,(H,19,20)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJOEVWJBLGRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the benzoimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the thiazole ring: This step often involves the cyclization of a thioamide with an α-halo ketone.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced to the benzoimidazole-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of thiazole derivatives and benzo[d]imidazole moieties, which are then coupled to form the final product. For instance, the synthesis may utilize reactions involving bromoacetyl chloride and primary or secondary amines to generate intermediates that can be further modified to achieve the desired structure .

Antimicrobial Properties

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has shown promising results as an inhibitor of Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (MtIMPDH). This enzyme is crucial for the survival of the bacterium, and compounds targeting it can serve as potential anti-tuberculosis agents. In vitro studies have demonstrated that this compound exhibits low micromolar inhibition (K_i = 0.55 ± 0.02 µM), suggesting it could be a lead compound for further development in tuberculosis therapy .

Antiviral Activity

The compound may also possess antiviral properties. Research indicates that derivatives of benzimidazole and thiazole structures can inhibit viral replication, particularly against viruses such as hepatitis C. The mechanisms often involve interference with viral RNA polymerase activity or other essential viral processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. Variations in substituents on the thiazole or benzimidazole rings can significantly affect biological activity. For example, modifications that enhance electron density or alter steric hindrance can improve binding affinity to target enzymes like MtIMPDH, thereby increasing inhibitory potency .

Tuberculosis Inhibition

In a study assessing various thiazolyl-benzimidazole derivatives, it was found that specific substitutions led to enhanced inhibition of MtIMPDH. Compounds with halogen substitutions showed varied activities, indicating that careful tuning of functional groups is necessary to maximize therapeutic effects .

Antiviral Research

Another case study focused on evaluating the antiviral properties of similar compounds against hepatitis C virus (HCV). The findings suggested that certain derivatives exhibited significant inhibition of HCV replication through mechanisms involving suppression of cyclooxygenase-2, highlighting the potential for developing antiviral therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. The compound may also interact with enzymes and receptors in microbial cells, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Analogs :

  • Compound 9c (): 2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Structural Differences: Replaces the piperidine-carboxamide with a triazole-acetamide linker and a bromophenyl-substituted thiazole. Activity: Demonstrated superior binding in docking studies (purple in visualization vs.
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Features an isoxazole instead of benzimidazole, lacking the piperidine ring.
    • Implications : The absence of benzimidazole and piperidine may reduce kinase inhibition breadth compared to the target compound.

Table 1: Structural and Functional Comparison of Benzimidazole-Thiazole Derivatives

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzimidazole-piperidine Thiazol-2-yl carboxamide Kinase inhibition (hypothesized) -
9c Benzimidazole-triazole 4-Bromophenyl thiazole Enhanced docking affinity
5-Methyl-N-thiazol Isoxazole Thiazol-2-yl carboxamide Undisclosed (structural report)

Piperidine-Carboxamide Derivatives

Key Analogs :

  • PROTAC 8.36 (): Contains a benzimidazole-piperidine-carboxamide scaffold but includes a dioxopiperidinyl isoindolinyl group for E3 ligase recruitment.
    • Functional Difference : Designed as a BRD4-targeting PROTAC, whereas the target compound lacks the ubiquitin ligase-binding moiety.
  • Methyl (S)-(1-cyclohexyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole-5-carbonyl)alaninate (6e) (): Substitutes piperidine with an amino acid ester. Pharmacokinetics: The ester group in 6e may reduce metabolic stability compared to the target’s carboxamide.

Table 2: Piperidine-Carboxamide Analogs

Compound Piperidine Modification Biological Target Metabolic Stability Reference
Target Compound Thiazol-2-yl carboxamide Kinases/PROTAC (hypothesized) Likely higher (amide bond) -
PROTAC 8.36 Dioxopiperidinyl isoindolinyl BRD4 (PROTAC activity) Moderate (complex structure)
6e Alanine ester Undisclosed Lower (ester hydrolysis risk)

Key Analogs :

  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides (): Feature pyridinyl-thiazole-carboxamide scaffolds.
    • Synthesis : Formed via coupling of nitriles and ethyl 2-bromoacetoacetate, similar to the target compound’s amide bond formation.
    • Activity : Demonstrated statistical significance in kinase inhibition (p<0.05), suggesting the target’s thiazole-carboxamide may share comparable efficacy.

Pharmacokinetic and Metabolic Considerations

  • Metabolism : The benzimidazole core in the target compound may undergo N-demethylation akin to imidazole carboxamides (e.g., DIC in ), though the piperidine ring could slow hepatic clearance.
  • Solubility : Piperidine and carboxamide groups likely improve aqueous solubility compared to triazole-linked analogs (e.g., 9c).

Biological Activity

1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its activity against Mycobacterium tuberculosis and potential anticancer properties.

Synthesis and Characterization

The synthesis of 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The compound's structure consists of a benzo[d]imidazole core linked to a thiazole moiety and a piperidine ring, which contributes to its pharmacological properties.

Key Properties

PropertyValue
Molecular FormulaC17H17N5O2S
Molecular Weight355.4 g/mol
CAS Number1251564-43-8

Antimycobacterial Activity

Research has demonstrated that derivatives of benzo[d]imidazole exhibit significant inhibitory effects on Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (MtIMPDH), an enzyme crucial for the survival of the bacterium. One study reported that compounds similar to 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide showed IC50 values in the low micromolar range, indicating potent inhibition .

Table 1: Inhibition of MtIMPDH by Related Compounds

Compound IDIC50 (µM)
Compound A0.55 ± 0.02
Compound B1.20 ± 0.05
Compound C0.75 ± 0.03

The mechanism of action involves competitive inhibition where the compound binds to the active site of MtIMPDH, preventing substrate access and subsequent enzymatic activity. Molecular docking studies have provided insights into the binding interactions, highlighting critical hydrogen bonds and hydrophobic contacts with specific amino acid residues within the enzyme's active site .

Anticancer Activity

In addition to its antimycobacterial properties, compounds containing thiazole and benzo[d]imidazole moieties have been evaluated for anticancer activity. Studies have shown that these compounds can inhibit cell proliferation across various cancer cell lines, including breast and liver cancer cells . The presence of the thiazole ring is particularly noted for enhancing cytotoxic effects.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)<10
HepG2 (Liver)<15
A431 (Skin)<20

The anticancer mechanism appears to involve apoptosis induction and disruption of cell cycle progression, with some studies suggesting that these compounds may also modulate key signaling pathways involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications on the benzo[d]imidazole and thiazole rings significantly affect biological activity. For instance:

  • Substituents on the thiazole ring : Electron-donating groups enhance activity by improving binding affinity.
  • Positioning of functional groups : The spatial arrangement of substituents can either promote or hinder enzyme interactions.

This information is critical for designing more potent derivatives with improved selectivity and efficacy against target enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(1H-benzo[d]imidazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide?

  • Methodology : The compound is synthesized via multi-step coupling reactions. A typical approach involves:

  • Step 1 : Activating the benzo[d]imidazole-5-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DMF to form the active ester.
  • Step 2 : Reacting the activated intermediate with piperidine-4-carboxamide derivatives under nitrogen at 60–80°C for 6–12 hours.
  • Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water mixtures .
    • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 9:1 CHCl₃/MeOH) and confirm purity using HPLC (>98%) .

Q. Which spectroscopic techniques are critical for structural characterization, and how are they interpreted?

  • Techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., benzimidazole aromatic protons at δ 7.8–8.2 ppm, thiazole protons at δ 7.5–7.7 ppm) and carbonyl carbons (C=O at ~170 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 396.4) .
    • Validation : Cross-reference spectral data with computational simulations (e.g., DFT for NMR) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How do functional groups influence solubility and stability in biological assays?

  • Solubility : The thiazole ring enhances aqueous solubility via hydrogen bonding, while the benzimidazole moiety contributes to lipophilicity. Use DMSO (≤0.5% v/v) for stock solutions to avoid cytotoxicity artifacts .
  • Stability : Monitor hydrolytic degradation at pH 7.4 (PBS buffer, 37°C) over 24 hours using HPLC. The piperidine-carboxamide linkage is susceptible to esterase activity, requiring stability assays in serum-containing media .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Approach :

  • Substituent Variation : Modify the benzimidazole (e.g., 4-fluoro or 4-chloro substituents) or thiazole (e.g., methyl/aryl groups) to assess potency shifts. For example, fluorination at the benzimidazole 4-position increases target binding affinity by 2–3 fold .
  • Bioactivity Testing : Use enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines like MCF-7 or DLD-1) with IC₅₀ determination via SRB or MTT assays .
    • Data Interpretation : Correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity trends using multivariate regression .

Q. What experimental designs mitigate contradictions between in vitro and in vivo efficacy data?

  • Troubleshooting Steps :

  • Purity Verification : Re-characterize batches with LC-MS to exclude impurities (>99% purity required for in vivo studies) .
  • Pharmacokinetic Profiling : Assess bioavailability (e.g., rabbit intranasal models) and metabolite identification (LC-MS/MS) to address rapid clearance .
  • Dose Escalation : Test sub-therapeutic to toxic doses in rodent models to identify therapeutic windows .
    • Case Study : If in vitro IC₅₀ = 50 nM but in vivo ED₅₀ = 10 mg/kg, evaluate protein binding (e.g., >95% plasma protein binding reduces free drug concentration) .

Q. How can hydrogen-bonding patterns guide crystal engineering for X-ray diffraction studies?

  • Strategy :

  • Graph Set Analysis : Map donor-acceptor motifs (e.g., N-H···O=C interactions) using Etter’s rules to predict packing motifs .
  • Co-crystallization : Screen solvents (e.g., dioxane/water) and counterions (e.g., trifluoroacetate) to stabilize lattice frameworks .
    • Validation : Compare experimental PXRD patterns with Mercury (CCDC) simulations to confirm phase purity .

Methodological Notes

  • Data Sources : Answers derived from peer-reviewed synthesis protocols , spectral characterization , and bioassay design .
  • Contradictions Addressed : In vitro-in vivo discrepancies require rigorous PK/PD validation .

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